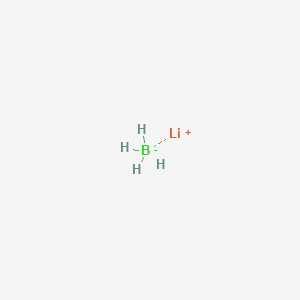

Lithium tetrahydroborate

Descripción

Significance in Contemporary Chemical Science

The importance of lithium tetrahydroborate in modern chemistry stems from its versatile reactivity and unique properties, which make it a valuable tool in organic synthesis and a focal point in the search for new energy storage solutions. wikipedia.orgereztech.com

As a reducing agent, this compound is stronger than the more common sodium borohydride (B1222165) but generally less reactive than lithium aluminium hydride. wikipedia.orgborates.today This intermediate reactivity allows for the selective reduction of certain functional groups. For instance, it is widely used to reduce esters and lactones to their corresponding alcohols. harvard.edu It can also reduce aldehydes, ketones, epoxides, and primary amides. wikipedia.orgharvard.edu The enhanced reactivity compared to sodium borohydride is often attributed to the lithium cation (Li⁺), which can coordinate to the substrate (like a carbonyl group), polarizing it and making it more susceptible to hydride attack. borates.todayharvard.edu Unlike lithium aluminium hydride, it does not typically reduce functional groups such as nitro groups, carboxylic acids, or tertiary amides, granting it a useful degree of selectivity in complex syntheses. wikipedia.orgharvard.edu

Beyond organic synthesis, this compound is a leading candidate material for solid-state hydrogen storage, a key challenge in developing a hydrogen-based economy. rsc.orgmdpi.com It possesses one of the highest hydrogen densities of any known material, with a theoretical gravimetric capacity of 18.5% and a volumetric capacity of 121 kg H₂ m⁻³. rsc.orgdntb.gov.ua However, its practical application is hindered by its high thermal stability, requiring temperatures above 400°C for significant hydrogen release, and slow reaction kinetics. rsc.orgmdpi.com Consequently, a major area of contemporary research is focused on overcoming these limitations through strategies like catalyst doping, nanostructuring, and creating reactive composites to lower the dehydrogenation temperature and improve cycling reversibility. mdpi.comchemicalbook.comnih.gov

| Property | Value |

|---|---|

| Chemical Formula | LiBH₄ wikipedia.org |

| Molar Mass | 21.784 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Density | 0.666 g/cm³ wikipedia.org |

| Melting Point | 268 °C (514 °F; 541 K) wikipedia.org |

| Boiling Point | Decomposes at 380 °C (716 °F; 653 K) wikipedia.orgchemicalbook.com |

| Crystal Structure (ambient) | Orthorhombic (Pnma) wikipedia.orgaps.org |

| Hydrogen Capacity (theoretical) | 18.5 wt% rsc.orgmdpi.com |

Scope of Academic Inquiry Related to this compound

The academic investigation into this compound is broad, spanning fundamental properties, reaction mechanisms, and the development of advanced materials.

Synthesis and Structural Characterization: Research continues into efficient and scalable synthesis routes. A common laboratory and industrial preparation involves the metathesis reaction between a lithium halide (like lithium bromide or lithium chloride) and sodium borohydride, often using ball-milling or ethereal solvents. borates.todaychemicalbook.com Detailed structural analysis is a cornerstone of LiBH₄ research. At ambient conditions, it has an orthorhombic crystal structure. aps.orgresearchgate.net Upon heating to around 116°C, it undergoes a phase transition to a high-temperature hexagonal structure, which is associated with a significant increase in lithium-ion conductivity. aps.orgresearchgate.net These structures and transitions are studied using advanced techniques like synchrotron X-ray powder diffraction (PXD) and solid-state nuclear magnetic resonance (NMR). researchgate.netresearchgate.net

Reaction Mechanisms and Kinetics: A significant body of research is dedicated to understanding the complex mechanisms of its reactions. In the context of hydrogen storage, studies focus on the multi-step thermal decomposition pathway. chemicalbook.comucsb.edu This process involves the formation of stable intermediates, such as the dodecaborate (B577226) species (Li₂B₁₂H₁₂), which is a critical bottleneck for reversible hydrogen storage. mdpi.comnih.govmdpi.com First-principles calculations based on density functional theory are frequently employed to model the energetics and atomistic pathways of decomposition and hydrogen release. aps.orgucsb.edu Kinetic studies also examine its reduction reactions in organic synthesis, analyzing how solvent and temperature influence reaction rates and selectivity. harvard.educlockss.org

Materials Science and Energy Applications: The discovery of fast Li⁺ ion mobility in LiBH₄, particularly in its high-temperature phase, has opened a new avenue of research into its use as a solid-state electrolyte for all-solid-state lithium-ion batteries. bohrium.comnih.govfrontiersin.org Academic inquiry in this area focuses on stabilizing the highly conductive hexagonal phase at lower temperatures. frontiersin.org Strategies include nanoconfinement (infiltrating LiBH₄ into porous scaffolds), forming composites, and doping with other ions or compounds like lithium halides. bohrium.comnih.govfrontiersin.org These modifications aim to create materials with high ionic conductivity at room temperature, which is a critical requirement for practical battery applications. nih.gov The development of nanostructured LiBH₄, such as nanoparticles and nanorods, is also being explored to enhance its properties for both hydrogen storage and battery applications by increasing surface area and reducing diffusion lengths. nanorh.comscilit.comimist.ma

| Reagent | Chemical Formula | Relative Reactivity | Typical Functional Groups Reduced |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones wikipedia.org |

| This compound | LiBH₄ | Moderate | Aldehydes, Ketones, Esters, Lactones, Epoxides wikipedia.orgharvard.edu |

| Lithium Aluminium Hydride | LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles wikipedia.orgharvard.edu |

Structure

2D Structure

Propiedades

Fórmula molecular |

BH4Li |

|---|---|

Peso molecular |

21.8 g/mol |

Nombre IUPAC |

lithium;boranuide |

InChI |

InChI=1S/BH4.Li/h1H4;/q-1;+1 |

Clave InChI |

UUKMSDRCXNLYOO-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[BH4-] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium Tetrahydroborate

Direct Synthesis Routes for LiBH₄

Direct synthesis methods involve the formation of lithium tetrahydroborate from the direct reaction of a lithium source with a boron source. These routes are fundamental in the preparation of LiBH₄ and include mechanisms based on metal hydrides and organometallic compounds.

Hydride-Based Synthesis Mechanisms (e.g., LiH with Diborane (B8814927) or Methyl Borate)

One of the primary direct synthesis methods involves the reaction of lithium hydride (LiH) with a boron-containing compound.

Reaction with Diborane (B₂H₆): The reaction between lithium hydride and diborane is a well-established method for producing this compound. nih.gov This reaction can be conducted in a solvent medium, typically an ether such as diethyl ether. nih.gov In this solvent-assisted approach, finely divided LiH reacts quantitatively with diborane. nih.gov The LiBH₄ formed is soluble in the ether, which allows for its separation from the excess, insoluble LiH by filtration. nih.govmdpi.com Subsequent evaporation of the solvent leads to the precipitation of a crystalline etherate, LiBH₄·O(C₂H₅)₂, which upon heating under vacuum yields the pure, ether-free LiBH₄. nih.govmdpi.com

A solvent-free, or "dry," synthesis is also possible. This gas-solid reaction involves heating lithium hydride in a diborane atmosphere at temperatures around 120 °C, which has been shown to successfully produce LiBH₄. mdpi.commdpi.com Higher temperatures, up to 185 °C, have been reported to achieve yields of 72 wt.%. researchgate.net

Reaction with Methyl Borate (B1201080) (B(OCH₃)₃): this compound can also be synthesized by the reaction of lithium hydride with methyl borate. rsc.org However, this method has been reported as less satisfactory compared to the analogous reaction using sodium hydride, with maximum yields reaching around 70%. scispace.com A significant challenge in this process is the "caking" of the reaction mixture, which impedes efficient stirring. scispace.com Furthermore, the extraction of the LiBH₄ product from the crude mixture presents difficulties, often requiring prolonged contact times with solvents like ether to achieve partial recovery. scispace.com Despite these challenges, the purity of the final product can be high, around 95%. rsc.orgscispace.com

The reaction proceeds as follows: 4LiH + B(OCH₃)₃ → LiBH₄ + 3LiOCH₃ rsc.org

Table 1: Comparison of Hydride-Based Direct Synthesis Routes

| Boron Precursor | Reaction Conditions | Solvent | Advantages | Disadvantages | Yield | Purity | Citation |

|---|---|---|---|---|---|---|---|

| Diborane (B₂H₆) | Varies (e.g., RT to 50°C) | Diethyl Ether | Quantitative reaction, easy separation of product. | Requires handling of toxic/pyrophoric diborane gas. | High | High (after purification) | nih.govmdpi.com |

| Diborane (B₂H₆) | 120-185°C | None (Solvent-free) | Avoids solvent use and removal. | Requires elevated temperatures and gas handling. | ~72% | Not specified | mdpi.comresearchgate.net |

| Methyl Borate (B(OCH₃)₃) | Not specified | Not specified | Uses a liquid boron source. | Caking of reaction mixture, difficult product extraction. | ~70% | ~95% | rsc.orgscispace.com |

Organolithium-Mediated Approaches (e.g., Alkyl Lithium with Hydrogen and Trisubstituted Borane)

An alternative direct synthesis route involves the use of organolithium reagents. A foundational study by Schlesinger and Brown demonstrated the synthesis of LiBH₄ from the reaction of ethyllithium (B1215237) (LiC₂H₅) with diborane (B₂H₆). mdpi.comrsc.orgscispace.com This approach was explored due to the relatively simple preparation of the ethyllithium starting material. mdpi.com The reaction results in the formation of solid this compound along with several ethyl derivatives of diborane. mdpi.com Other organolithium compounds can also react with borane (B79455) donors to form lithium organotrihydroborates. filinchuk.com

Indirect Synthesis and Metathesis Reactions

Indirect methods, particularly those involving metathesis or double displacement reactions, are common for preparing LiBH₄, often starting from the more commercially available sodium tetrahydroborate (NaBH₄).

Cation Exchange Mechanisms (e.g., NaBH₄ with LiCl or LiBr)

The most practical and widely used indirect synthesis of this compound is the cation exchange reaction between an alkali metal borohydride (B1222165), typically NaBH₄, and a lithium halide. researchgate.netscispace.com The choice of lithium halide and solvent is critical for the reaction's success.

Reaction with Lithium Chloride (LiCl): The reaction between NaBH₄ and LiCl is a common metathesis route. scispace.comresearchgate.net The reaction is often carried out in a solvent where LiBH₄ is soluble, but the resulting sodium chloride (NaCl) is not, facilitating its removal by filtration. hereon.de Solvents like isopropylamine (B41738) and tetrahydrofuran (B95107) (THF) are effective. nih.govresearchgate.nethereon.de For instance, in isopropylamine, where both NaBH₄ and LiCl show some solubility, the reaction proceeds smoothly to precipitate NaCl, yielding a clear solution of LiBH₄. hereon.de In THF, the reaction can be sluggish, but high-intensity mixing can improve the reaction rate and yield significantly, even making the use of attrition media like glass beads unnecessary for larger-scale preparations. acs.orgacs.org

Reaction with Lithium Bromide (LiBr): The metathesis reaction can also be performed using lithium bromide (LiBr) and NaBH₄. scispace.commdpi.comnih.gov This combination is particularly effective in diethyl ether. hereon.de While NaBH₄ and LiCl are essentially insoluble in ether, LiBr has appreciable solubility, which facilitates the reaction. hereon.de The resulting sodium bromide (NaBr) precipitates from the solution, allowing for the isolation of an ether solution of LiBH₄. hereon.de This method can also be performed solvent-free using high-energy ball milling, where the mechanical energy drives the solid-state reaction to completion. mdpi.comnih.gov

The general metathesis reaction is: NaBH₄ + LiX → LiBH₄ + NaX (where X = Cl, Br) scispace.com

Solvent-Assisted Preparations and Purification Techniques

Solvents play a crucial role in the synthesis and purification of LiBH₄, primarily in metathesis reactions. hereon.de The ideal solvent should dissolve the lithium salt reactant (LiCl or LiBr) and the LiBH₄ product, while minimizing the solubility of the sodium halide byproduct (NaCl or NaBr). hereon.de This differential solubility is the basis for the purification by filtration. hereon.de

Commonly used solvents include:

Diethyl Ether (EE): Highly effective for the NaBH₄/LiBr reaction due to the good solubility of LiBr and LiBH₄, and the insolubility of NaBr. hereon.de The resulting LiBH₄ etherate is readily processed to yield unsolvated LiBH₄ at 100°C under atmospheric pressure. hereon.de

Tetrahydrofuran (THF): A common solvent for the NaBH₄/LiCl reaction, often requiring reflux and vigorous stirring for high yields. acs.orgacs.org

Isopropylamine (IPA): A favorable solvent where both NaBH₄ and LiCl are soluble, leading to a homogeneous reaction and precipitation of NaCl. nih.govresearchgate.nethereon.de

Purification involves filtering the reaction mixture to remove the precipitated sodium halide. hereon.de The clear filtrate, a solution of LiBH₄, is then processed to remove the solvent. hereon.de This is often done by distillation or heating under vacuum. hereon.de Depending on the solvent, LiBH₄ can form stable solvates (e.g., with ether or THF) that require specific temperature and pressure conditions to be removed, yielding the pure, unsolvated product. hereon.de

Table 2: Overview of Indirect Metathesis Synthesis

| Lithium Halide | Borohydride Source | Solvent | Key Feature | Byproduct | Citation |

|---|---|---|---|---|---|

| LiCl | NaBH₄ | Isopropylamine | Homogeneous reaction, NaCl precipitates. | NaCl | researchgate.nethereon.de |

| LiCl | NaBH₄ / KBH₄ | Tetrahydrofuran (THF) | Requires vigorous mixing for high yield. | NaCl / KCl | acs.orgacs.org |

| LiBr | NaBH₄ | Diethyl Ether | Good solubility of LiBr facilitates reaction. | NaBr | scispace.comhereon.de |

| LiBr | NaBH₄ | None (Ball Milling) | Solvent-free solid-state reaction. | NaBr | mdpi.comnih.gov |

Advanced Synthetic Techniques for Tailored this compound

Beyond traditional wet chemistry, advanced synthetic techniques have been developed to produce LiBH₄, often with tailored properties such as controlled particle size or enhanced reactivity. These methods are particularly relevant for applications like hydrogen storage.

Mechanochemical Synthesis (Ball Milling): High-energy ball milling is a versatile, solvent-free technique used for synthesizing LiBH₄. filinchuk.com This mechanochemical process can drive solid-state reactions that would otherwise require high temperatures or solvents. mdpi.comhereon.de It has been successfully applied to several synthesis routes, including:

The metathesis reaction between NaBH₄ and LiBr. mdpi.comnih.gov

The direct reaction of LiH with boron (B) under a hydrogen atmosphere.

The reaction of LiH with diborane (B₂H₆). filinchuk.com

The reduction of lithium metaborate (B1245444) (LiBO₂) with materials like Mg-Al waste under a hydrogen atmosphere, achieving conversion efficiencies over 99.5%. mdpi.comresearchgate.net

Ball milling is advantageous as it can produce nanostructured materials, is often rapid, and avoids the complex workup associated with solvent-based methods. scispace.com

Nanoconfinement: Nanoconfinement is a technique used to tailor the properties of LiBH₄ by infiltrating it into porous host materials or scaffolds. frontiersin.org While primarily a method for modifying existing LiBH₄ rather than a de novo synthesis, it is a critical technique for creating tailored materials. Hosts like mesoporous silica (B1680970) (SBA-15), carbon materials, or metal-organic frameworks (MOFs) are used. rsc.orgmdpi.com The LiBH₄ is typically introduced into the pores via melt infiltration under hydrogen pressure or by solution impregnation followed by solvent removal. frontiersin.org This approach creates LiBH₄ with a high surface area and can alter its thermodynamic and kinetic properties, which is particularly useful for applications in solid-state electrolytes and hydrogen storage. frontiersin.org The interaction with the scaffold's surface can significantly impact the material's behavior. mdpi.comnih.gov

Mechanochemical Synthesis (Ball Milling) for Nanomaterials

Mechanochemical synthesis, particularly through high-energy ball milling, has emerged as a prominent and eco-friendly method for producing nanomaterials. mdpi.com This technique utilizes mechanical force, such as compression and friction, to induce chemical reactions, often in the absence of solvents. mdpi.comnih.gov For the synthesis of this compound, ball milling offers a simple, rapid, and scalable approach. imist.mapatsnap.comimist.ma

The process typically involves the milling of precursor materials in a controlled environment. nih.gov For instance, LiBH₄ can be synthesized by milling lithium hydride (LiH) and boron trifluoride etherate or by the metathesis reaction of sodium borohydride (NaBH₄) and lithium chloride (LiCl). nih.govrsc.org This solvent-free approach not only simplifies the process but also allows for the in situ generation of highly reactive LiBH₄ from readily available starting materials. nih.govrsc.org

Research has demonstrated the effectiveness of ball milling in producing LiBH₄ with high conversion yields. One study reported a conversion efficiency of over 99.5% by milling lithium borate (LiBO₂) with Mg-Al waste under a hydrogen atmosphere. imist.maresearchgate.net The milling process can be performed at room temperature, further contributing to its low energy consumption and cost-effectiveness. patsnap.com The resulting nanoparticles exhibit a large surface area and numerous surface defects, which can enhance their reactivity. mdpi.com

Table 1: Mechanochemical Synthesis of LiBH₄

| Starting Materials | Milling Conditions | Key Findings | Conversion Yield | Reference |

| LiBO₂, Mg-Al waste | 1-36 hours, 25-40°C, 70 bar H₂ | Successful synthesis at room temperature. | >99.5% | imist.maresearchgate.net |

| NaBH₄, LiCl | Room temperature, solid-phase | Simple process, controllable reaction. | High | nih.govpatsnap.com |

| LiH, B₂H₆ | 120°C, solvent-free | Possible to synthesize without solvents. | - | mdpi.com |

Nanoconfinement Strategies for Modified Synthesis

Nanoconfinement represents a strategic approach to modify the properties of this compound by infiltrating it into porous host materials. mdpi.comfrontiersin.org This technique can significantly enhance the material's performance, particularly for applications like hydrogen storage and solid-state electrolytes. frontiersin.orgnih.gov The confinement of LiBH₄ within the nanoscale pores of a matrix can alter its thermodynamic and kinetic properties. mdpi.com

Various porous materials have been investigated as hosts, including mesoporous silica (like SBA-15 and MCM-41), carbon aerogels, and activated carbon nanofibers. nih.govbohrium.comresearchgate.net The most common method for nanoconfinement is melt infiltration, where LiBH₄ is heated above its melting point and infused into the porous structure of the host material. frontiersin.orgnih.govacs.org This process can be conducted under a hydrogen pressure to prevent the decomposition of LiBH₄ and potential reactions with the host material, such as the formation of lithium silicates when using silica-based scaffolds. acs.org

The benefits of nanoconfinement are multifaceted. It can lead to a reduction in the decomposition temperature of LiBH₄ and an increase in its ionic conductivity. nih.govbohrium.com For example, LiBH₄ confined in activated carbon nanofibers showed a significant reduction in its dehydrogenation temperature. bohrium.com Furthermore, nanoconfinement can help stabilize different crystalline phases of LiBH₄, which can be beneficial for its application as a solid-state electrolyte. frontiersin.orgnih.gov

Table 2: Nanoconfinement of LiBH₄

| Host Material | Infiltration Method | Key Effects | Reference |

| Mesoporous Silica (SBA-15) | Melt infiltration under H₂ pressure | Suppresses side reactions, maintains pore order. | researchgate.netacs.org |

| Activated Carbon Nanofiber (ACNF) | Soaking in LiBH₄ solution | Lowers dehydrogenation temperature. | bohrium.com |

| Mesoporous Silica (MCM-41) | - | Enhances Li⁺ conductivity in LiBH₄-LiNH₂ composites. | nih.gov |

| Porous Al Scaffold | Melt infiltration | Faster H₂ desorption kinetics. | researchgate.net |

Electrosynthesis Approaches for LiBH₄

Electrosynthesis presents another avenue for the production of this compound. imist.maimist.mafao.org This method involves the use of electrochemical processes to synthesize the compound. While less commonly detailed in readily available literature compared to mechanochemical and nanoconfinement strategies, it is recognized as a viable synthesis route. imist.mafao.org

One approach to electrosynthesis involves the creation of a porous scaffold material, such as aluminum, through an electrochemical deposition process. researchgate.net Polystyrene spheres can be used as a template on an electrode, and an imidazolium-based ionic liquid mixed with aluminum chloride can serve as the electrolyte for the electrodeposition of aluminum. researchgate.net After the scaffold is formed, the template is removed, and LiBH₄ is then melt-infiltrated into the porous structure. researchgate.net While this specific example focuses on creating a composite material, the underlying electrochemical principles could be adapted for direct LiBH₄ synthesis.

The primary advantage of electrosynthesis lies in its potential for precise control over the morphology and properties of the resulting material. The highly ordered porous structures that can be created offer a high surface area for interaction, which can lead to improved performance, such as faster hydrogen desorption kinetics in the case of LiBH₄-infiltrated scaffolds. researchgate.net

Impregnation Methods Utilizing Catalysts

Impregnation is a widely used technique for the preparation of supported catalysts and for modifying the properties of materials like this compound. imist.maimist.mabeilstein-journals.org This method involves the introduction of a solution containing a precursor onto a support material. beilstein-journals.org For LiBH₄, impregnation can be used to introduce catalysts that enhance its properties or to load LiBH₄ onto a catalytic support. imist.manih.gov

There are different types of impregnation, including wet impregnation and incipient wetness impregnation. beilstein-journals.org In wet impregnation, the support is soaked in an excess of the precursor solution. beilstein-journals.org Incipient wetness impregnation, on the other hand, uses a volume of solution that is just enough to fill the pores of the support, leading to a more uniform distribution of the precursor. beilstein-journals.orgnih.gov After impregnation, the solvent is typically removed by drying, and a subsequent reduction step may be necessary to form the active catalyst. beilstein-journals.org

In the context of LiBH₄, catalysts such as nickel and cobalt ferrites supported on graphene have been prepared via incipient wetness impregnation. nih.gov LiBH₄ is then introduced to these catalyzed supports through melt infiltration. nih.gov Another approach involves the use of a simple ultrasonic-assisted wet impregnation to synthesize composites of single-walled carbon nanotubes and LiBH₄. rsc.org The use of catalysts can significantly improve the kinetic behavior of LiBH₄. nih.gov For instance, the impregnation of LiBH₄ into a nickel foam scaffold has been shown to be effective, although it can lead to the formation of nickel boride. imist.ma

Table 3: Impregnation Methods for LiBH₄

| Method | Support/Catalyst | Precursors | Key Findings | Reference |

| Incipient Wetness Impregnation | Graphene | Fe(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂O | Enhanced kinetic behavior of LiBH₄. | nih.gov |

| Wet Impregnation (Ultrasonic-assisted) | Single-walled Carbon Nanotubes | LiBH₄ in diethyl ether | Synthesis of air-stable composites. | rsc.org |

| Melt Impregnation | Nickel Foam | LiBH₄ | Bulk morphology remains stable after heating. | imist.ma |

| Impregnation | LiCoO₂ | H₂PtCl₆ | Simple process for preparing catalysts. | ntu.edu.tw |

Purity and Scalability Considerations in this compound Synthesis

The purity and scalability of synthesis methods are critical factors for the practical application of this compound. imist.ma While laboratory-scale synthesis can achieve high purity, scaling up production for industrial use presents significant challenges. patsnap.commdpi.com

Traditional industrial production of LiBH₄ often involves the metathetical reaction between lithium chloride or lithium bromide and sodium borohydride in an ether or amine solvent. chemicalbook.com This process, often combined with ball milling, can achieve yields of up to 90% and a purity of around 94%. chemicalbook.com However, the use of solvents can complicate the process and increase costs.

Mechanochemical synthesis offers a promising route for scalable and cost-effective production. patsnap.com By eliminating the need for solvents and operating at or near room temperature, ball milling can shorten production times and reduce costs, making large-scale industrial production more feasible. patsnap.com For example, a method involving the room-temperature solid-phase ball milling of lithium chloride and sodium borohydride is highlighted as having a simple process, mild reaction conditions, low energy consumption, and high yield. patsnap.com

The purity of the final product is crucial. Some synthesis methods can result in low purity levels, which may require further purification steps. imist.ma For instance, some chemical treatment methods can produce LiBH₄ in a solution form with low purity, and the products can be difficult to separate. imist.ma The presence of moisture can also lead to decomposition and the release of hydrogen gas, making handling and storage critical. ereztech.com Therefore, synthesis methods that directly produce high-purity LiBH₄ are highly desirable for both research and industrial applications.

Crystallography and Structural Dynamics of Lithium Tetrahydroborate

Polymorphism and Phase Transitions in LiBH₄

Lithium tetrahydroborate exhibits a rich polymorphism, transitioning between several crystal structures under varying temperature and pressure conditions. rsc.orgrsc.org These structural changes are fundamental to its physical and chemical characteristics.

Orthorhombic Phase (Pnma) Characterization

At ambient temperature and pressure, LiBH₄ adopts an orthorhombic crystal structure belonging to the Pnma space group. researchgate.netaps.orgmdpi.com In this phase, the lithium (Li⁺) and borohydride (B1222165) ([BH₄]⁻) ions form a well-defined three-dimensional lattice. materialsproject.orgmaterialsproject.org The tetrahedral [BH₄]⁻ anions are arranged in a way that leads to a distorted coordination environment. researchgate.netaps.org Specifically, the B–H bond lengths and H–B–H bond angles deviate from ideal tetrahedral geometry. researchgate.netnist.gov The Li⁺ ion is coordinated to multiple hydrogen atoms from the surrounding [BH₄]⁻ anions. materialsproject.orgmaterialsproject.org

Table 1: Crystallographic Data for Orthorhombic LiBH₄ (Pnma)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Pnma | researchgate.netmaterialsproject.orgmaterialsproject.org |

| a (Å) | 7.17858(4) | researchgate.net |

| b (Å) | 4.43686(2) | researchgate.net |

| c (Å) | 6.80321(4) | researchgate.net |

| Li-H Bond Distances (Å) | 1.94 - 2.23 | materialsproject.orgmaterialsproject.org |

| B-H Bond Length (Å) | ~1.22 | materialsproject.orgmaterialsproject.org |

| H-B-H Bond Angles (°) | 107.2(3) - 109.8(3) | nist.gov |

Hexagonal Phase (P6₃mc) Characterization

Upon heating, LiBH₄ undergoes a first-order phase transition to a high-temperature hexagonal structure. researchgate.netepj-conferences.org This transition, which occurs at approximately 381 K (108 °C), is associated with a significant increase in ionic conductivity. researchgate.netunit.no The hexagonal phase is characterized by the space group P6₃mc. researchgate.netaps.orgmdpi.comacs.org In this structure, the [BH₄]⁻ anions exhibit significant rotational disorder, a key feature distinguishing it from the more ordered orthorhombic phase. researchgate.netnist.gov This disorder contributes to the higher mobility of both Li⁺ ions and the [BH₄]⁻ anions. researchgate.net Some studies suggest that the correct space group for the high-temperature phase might be P6₃/mmc due to the high degree of disorder and partial occupancy of atomic sites. nih.gov

Table 2: Crystallographic Data for Hexagonal LiBH₄ (P6₃mc)

| Parameter | Value (at 408 K) | Reference |

|---|---|---|

| Space Group | P6₃mc | researchgate.netacs.org |

| a (Å) | 4.27631(5) | researchgate.net |

| c (Å) | 6.94844(8) | researchgate.net |

| Phase Transition Temperature | ~381 K (108 °C) | researchgate.netepj-conferences.org |

High-Pressure Polymorphs (Pseudotetragonal, Cubic)

Under the application of high pressure, LiBH₄ exhibits a more complex polymorphic behavior. rsc.orgrsc.org At approximately 1.2 GPa, the ambient-pressure orthorhombic phase transforms into a new phase (Phase II). filinchuk.com Further increase in pressure to around 10 GPa leads to another transition to Phase III. filinchuk.com Experimental studies have identified a new orthorhombic Pnma phase (VI) that is stable above 60 GPa, with indications of another possible phase (VII) above 160 GPa. rsc.orgrsc.org Theoretical calculations predict the existence of even more high-pressure phases, including a cubic structure and other polymorphs at pressures around 290 and 428 GPa. rsc.orgrsc.org The high-pressure phases are characterized by increased coordination numbers and altered [BH₄]⁻ anion configurations. rsc.org For instance, a transition to a cubic phase has been observed at pressures beyond the reach of earlier experiments. filinchuk.com

Mechanisms and Kinetics of Phase Transitions (e.g., Orthorhombic to Hexagonal)

The transition from the orthorhombic to the hexagonal phase is a first-order structural transformation. researchgate.netepj-conferences.org This transition is marked by a sudden change in the crystal structure and is associated with a significant increase in the rotational disorder of the [BH₄]⁻ anion. researchgate.netepj-conferences.org The kinetics of this phase transition can be influenced by several factors. For instance, the presence of additives or substitutions can alter the transition temperature. researchgate.netau.dk The introduction of halides, such as iodide (I⁻) or bromide (Br⁻), can stabilize the hexagonal phase at lower temperatures. epj-conferences.orgacs.orgresearchgate.netacs.org The dissolution of sodium borohydride (NaBH₄) into the LiBH₄ structure has been observed to lower the polymorphic transition temperature by about 15 °C. au.dk The mechanism involves a reorientation of the tetrahedral [BH₄]⁻ anions, which become more mobile in the high-temperature phase. unit.no This increased mobility is a key factor in the enhanced ionic conductivity of the hexagonal phase. researchgate.net

Anion Disorder and Rotational Dynamics of the [BH₄]⁻ Anion

The rotational motion of the [BH₄]⁻ anion is a critical aspect of the structural dynamics of LiBH₄, particularly in relation to its phase transitions and ionic conductivity.

Spectroscopic Probes of Anion Reorientational Motion

Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and quasielastic neutron scattering (QENS), have been employed to investigate the reorientational motion of the [BH₄]⁻ anions. researchgate.netepj-conferences.orgacs.org In the low-temperature orthorhombic phase, NMR studies suggest the coexistence of two types of rotational motions for the [BH₄]⁻ tetrahedra, with distinct activation energies of 0.182 ± 0.003 eV and 0.251 ± 0.004 eV. acs.org As the temperature approaches the orthorhombic-to-hexagonal phase transition, the jump rates of these reorientations increase significantly. acs.org

In the high-temperature hexagonal phase, the rotational diffusivity of the [BH₄]⁻ units increases by an order of magnitude. nih.gov QENS studies indicate that the motion is dominated by 90° reorientations. researchgate.net The addition of iodide to form solid solutions with LiBH₄ has been shown to reduce the activation energies for rotation and increase the rotational frequencies by more than a factor of 100, stabilizing the disordered high-temperature phase well below room temperature. acs.org These spectroscopic investigations provide direct evidence for the thermally activated nature of the [BH₄]⁻ rotational dynamics and its strong coupling to the structural phase transitions in this compound. epj-conferences.org

Influence of Temperature on Rotational Disorder

This compound (LiBH₄) exhibits significant changes in the rotational dynamics of its tetrahydroborate ([BH₄]⁻) anion as a function of temperature. At ambient conditions, LiBH₄ possesses an orthorhombic crystal structure (low-temperature, LT phase), which transitions to a hexagonal structure (high-temperature, HT phase) at approximately 381-384 K. epj-conferences.orgresearchgate.netresearchgate.net This structural phase transition is intrinsically linked to a dramatic increase in the rotational disorder of the [BH₄]⁻ anion. epj-conferences.orgresearchgate.net

In the low-temperature orthorhombic phase, the motion of the [BH₄]⁻ anion is characterized by librational movements, where each hydrogen atom oscillates around its equilibrium position. epj-conferences.org As the temperature increases and approaches the phase transition, the amplitude of these librations and reorientational motions grows, leading to increasing disorder. researchgate.netnist.gov Neutron powder diffraction studies have revealed that the atomic displacement parameters, particularly for the hydrogen atoms, become extremely large as the transition temperature is neared, which is indicative of this growing disorder. researchgate.netresearchgate.net

Upon transitioning to the high-temperature hexagonal phase, the dynamic disorder becomes much more pronounced. researchgate.net The [BH₄]⁻ anions experience thermally activated rotational jumps in the terahertz frequency range. epj-conferences.orgresearchgate.net This results in a state of quasi-free rotational motion, where the hydrogen atoms have a significant probability of being located between their equilibrium lattice sites. epj-conferences.org In the HT phase, the [BH₄]⁻ tetrahedra exhibit extreme disorder around the trigonal axis along which they are aligned. researchgate.netnist.gov This enhanced rotational motion in the HT phase is a key characteristic, contributing to a significant increase in the ionic conductivity of Li⁺ by several orders of magnitude. epj-conferences.org

Structural Elucidation via Advanced Diffraction Techniques

Synchrotron X-ray Powder Diffraction (SR-PXD) Applications

Synchrotron X-ray Powder Diffraction (SR-PXD) is a powerful technique for investigating the crystal structure and phase transitions of this compound due to its high resolution and intensity. SR-PXD studies have been crucial in accurately determining the lattice parameters and symmetry of both the low-temperature (orthorhombic, Pnma) and high-temperature (hexagonal, P6₃mc) phases of LiBH₄. nist.govfilinchuk.comresearchgate.net

This technique has been instrumental in studying structural changes as a function of temperature and in response to chemical modifications, such as anion substitution. For instance, in situ SR-PXD has been used to monitor the dissolution of lithium halides like LiCl and LiBr into the LiBH₄ structure. acs.orgau.dk These experiments reveal real-time changes in unit cell volume and phase composition upon heating, demonstrating how halide substitution can stabilize the high-temperature hexagonal phase at lower temperatures. acs.orgfilinchuk.com

SR-PXD data, analyzed through Rietveld refinement, allows for the quantification of phase fractions and the determination of atomic positions. acs.orgau.dk While accurately locating light elements like hydrogen can be challenging with X-rays, SR-PXD studies on single crystals have successfully confirmed the nearly ideal tetrahedral geometry of the [BH₄]⁻ group. filinchuk.comarxiv.org It has been noted, however, that B-H bond lengths are often underestimated in X-ray diffraction experiments compared to neutron diffraction, an effect attributed to the displacement of the electron cloud relative to the nucleus. arxiv.orgfilinchuk.com SR-PXD has also been employed to investigate the decomposition pathways of LiBH₄, identifying various intermediate phases that form during hydrogen release. scispace.comresearchgate.net

Neutron Powder Diffraction for Hydrogenous Materials

Neutron powder diffraction is an indispensable tool for the structural analysis of hydrogenous materials like this compound because of its high sensitivity to light elements, particularly hydrogen. Unlike X-ray diffraction, which interacts with electron clouds, neutrons scatter from atomic nuclei, allowing for the precise determination of hydrogen atom positions and B-H bond lengths. nist.govfilinchuk.com

To overcome the high neutron absorption cross-section of natural boron and lithium, studies often utilize isotopically labeled samples, such as ⁷Li¹¹BH₄ or deuterated analogues (⁷Li¹¹BD₄). researchgate.netnist.govarxiv.org Neutron diffraction studies have confirmed the orthorhombic (Pnma) and hexagonal (P6₃mc) space groups for the low- and high-temperature phases, respectively. nist.govarxiv.org These investigations have demonstrated that the [BH₄]⁻ tetrahedron maintains a nearly ideal, undistorted geometry across a wide temperature range, from 3.5 K to 400 K. researchgate.netnist.gov

Furthermore, neutron diffraction has provided critical insights into the rotational dynamics of the [BH₄]⁻ anion. By analyzing atomic displacement parameters at various temperatures, researchers have confirmed the increasing librational and reorientational disorder of the [BH₄]⁻ tetrahedra as the orthorhombic-to-hexagonal phase transition is approached. researchgate.netresearchgate.netnist.gov In the high-temperature phase, neutron diffraction reveals large and anisotropic atomic displacements for hydrogen, confirming the significant dynamic disorder of the [BH₄]⁻ units. researchgate.netarxiv.org Quasielastic and inelastic neutron scattering techniques have further elucidated these dynamics, characterizing the thermally activated rotational jumps of the anions. epj-conferences.orgnih.gov

Solid Solution Formation and Structural Modification in this compound Systems

LiBH₄–LiBr System Phase Behavior and Thermodynamics

The this compound-lithium bromide (LiBH₄–LiBr) system forms solid solutions that significantly alter the structural and thermodynamic properties of the parent LiBH₄. The substitution of the larger [BH₄]⁻ anion with the smaller Br⁻ anion has been shown to stabilize the high-temperature hexagonal phase of LiBH₄ at room temperature. acs.orgresearchgate.netunito.it

Experimental studies combining X-ray diffraction and differential scanning calorimetry have established the phase diagram for the LiBH₄–LiBr system. acs.orgresearchgate.netunito.it At room temperature (30°C), a single-phase hexagonal Li(BH₄)₁₋ₓBrₓ solid solution is stable in the compositional range of approximately 0.30 ≤ x ≤ 0.55. researchgate.netunito.it A small solubility of LiBr in the orthorhombic phase of LiBH₄ (o-Li(BH₄)₁₋ₓBrₓ with x ≤ 0.09) has also been reported. acs.org

The formation of the hexagonal solid solution is thermodynamically favorable. The enthalpy of mixing (ΔHₘᵢₓ) for the formation of h-Li(BH₄)₀.₆Br₀.₄ was experimentally determined to be -1.0 ± 0.2 kJ/mol, indicating an exothermic process. acs.orgresearchgate.netunito.it In situ SR-PXD experiments have been used to determine the solubility limits at various temperatures. acs.orgresearchgate.net These solid solutions, however, can exhibit slow segregation of LiBr over time when stored at room temperature. au.dk The melting temperature of the solid solution has also been investigated, with one study reporting a melting point of 377.9 °C for the h-Li(BH₄)₀.₅Br₀.₅ composition. acs.org The combination of experimental data with theoretical calculations using the CALPHAD (Calculation of Phase Diagrams) method has enabled the construction of a comprehensive phase diagram for the entire LiBH₄–LiBr system. acs.orgresearchgate.net

| Composition (x in Li(BH₄)₁₋ₓBrₓ) | Phase(s) | Reference |

|---|---|---|

| x ≤ 0.09 | Orthorhombic Solid Solution (o-Li(BH₄)₁₋ₓBrₓ) | acs.org |

| 0.30 ≤ x ≤ 0.55 | Hexagonal Solid Solution (h-Li(BH₄)₁₋ₓBrₓ) | researchgate.netunito.it |

| x > 0.55 | Two-phase mixture (h-Li(BH₄)₁₋ₓBrₓ + LiBr) | acs.org |

LiBH₄–LiCl System Structural Dynamics and Anion Substitution

In the this compound-lithium chloride (LiBH₄–LiCl) system, the substitution of the tetrahydroborate ([BH₄]⁻) anion with the smaller chloride (Cl⁻) anion induces significant structural and dynamic changes. acs.orgresearchgate.net Studies using Synchrotron Radiation Powder X-ray Diffraction (SR-PXD) show that Cl⁻ readily substitutes for [BH₄]⁻, forming a solid solution. acs.orgresearchgate.netacs.org This substitution is clearly evidenced by a reduction in the unit cell volume, consistent with the smaller ionic radius of Cl⁻ (1.81 Å) compared to [BH₄]⁻ (2.05 Å). acs.org

The dissolution of LiCl into LiBH₄ is highly dependent on the crystal structure and temperature. The solubility of LiCl is significantly higher in the high-temperature hexagonal (h-LiBH₄) phase than in the low-temperature orthorhombic (o-LiBH₄) phase. acs.orgfilinchuk.comresearchgate.net In situ SR-PXD experiments demonstrate that heating a mixture of LiBH₄ and LiCl above the orthorhombic-to-hexagonal phase transition temperature (~108 °C) leads to a rapid dissolution of LiCl into the hexagonal structure. acs.orgfilinchuk.com Compositions such as h-Li(BH₄)₀.₅₈Cl₀.₄₂ have been achieved by heating to 224 °C. acs.orgresearchgate.net

| Composition | Temperature (°C) | Phase | Unit Cell Volume (ų) | Reference |

|---|---|---|---|---|

| o-Li(BH₄)₀.₉₁Cl₀.₀₉ | Room Temp | Orthorhombic | 213.9 (approx.) | acs.orgresearchgate.net |

| h-Li(BH₄)₀.₅₈Cl₀.₄₂ | 224 | Hexagonal | 116.5 (approx.) | acs.orgresearchgate.net |

LiBH4–LiI System Thermodynamic Analysis and Structural Transitions

The substitution of the borohydride anion (BH4⁻) with iodide (I⁻) in lithium borohydride (LiBH₄) has a profound impact on its thermodynamic properties and structural phase transitions. This has been a subject of extensive research due to its potential for developing high Li-ion conductive materials stable at ambient temperatures. rsc.org

Pure LiBH₄ undergoes a structural transition from a low-temperature orthorhombic phase (o-LiBH₄), which has low ionic conductivity, to a high-temperature hexagonal phase (h-LiBH₄) with significantly higher Li-ion conductivity at approximately 110-120°C. core.ac.ukresearchgate.netresearchgate.netacs.org The primary goal of introducing lithium iodide (LiI) is to stabilize this highly conductive hexagonal phase at or near room temperature. rsc.orgcore.ac.ukresearchgate.net

Thermodynamic analysis of the pseudo-binary LiBH₄–LiI system has been carried out using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), often coupled with theoretical approaches such as the CALPHAD (Calculation of Phase Diagrams) method. rsc.orgresearchgate.netnih.gov These studies have determined key thermodynamic parameters and mapped out the phase diagram.

The introduction of LiI into the LiBH₄ structure forms a solid solution, Li(BH₄)₁₋ₓIₓ. The stability of this solid solution is crucial for its practical applications. The monophasic zone of the hexagonal Li(BH₄)₁₋ₓIₓ solid solution has been experimentally determined to be in the range of 0.18 ≤ x ≤ 0.60 at 25°C. rsc.orgrsc.org For the formation of the hexagonal solid solution, the enthalpy of mixing was experimentally found to be 1800 ± 410 J mol⁻¹. rsc.org

DSC measurements reveal that the addition of LiI lowers the orthorhombic-to-hexagonal phase transition temperature. rsc.orgaip.org For instance, a solid solution with a 5% molar fraction of LiI shows the onset of this transition at about 82°C, which is significantly lower than that of pure LiBH₄. rsc.org For compositions with a LiI molar fraction (x) greater than 0.33, no endothermic peak corresponding to the phase transition is detected, indicating that the hexagonal phase is stabilized at room temperature. aip.org

The enthalpy of the orthorhombic-to-hexagonal transition also decreases with increasing LiI content. aip.org This trend, along with the transition temperatures, has been investigated through both experimental measurements and theoretical calculations using Density Functional Theory (DFT). aip.org The complete thermodynamic assessment allows for the establishment of phase stabilities and solubility limits across all compositions and a wide range of temperatures. nih.gov

| Composition (x in Li(BH₄)₁₋ₓIₓ) | Property | Value | Reference |

|---|---|---|---|

| - | Enthalpy of Mixing (Hexagonal Solid Solution) | 1800 ± 410 J mol⁻¹ | rsc.org |

| 0.05 | Orthorhombic-to-Hexagonal Transition Temperature | ~82 °C | rsc.org |

| 0.05 | Enthalpy of Transition | 4.1 ± 0.1 kJ mol⁻¹ | rsc.org |

| 0 | Enthalpy of Transition (Pure LiBH₄) | 5.3 ± 0.9 kJ mol⁻¹ | rsc.org |

| 0.18 ≤ x ≤ 0.60 | Stable Phase at 25°C | Hexagonal Solid Solution | rsc.orgrsc.org |

| x > 0.33 | Structural State at Room Temperature | Stabilized Hexagonal Phase | aip.org |

Impact of Anion Substitution on Unit Cell Parameters

The substitution of the [BH₄]⁻ anion with other anions, particularly halides like iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻), directly influences the crystal structure and, consequently, the unit cell parameters of lithium borohydride. This structural modification is a key strategy for tuning its ionic conductivity and stability.

The effect of anion substitution is largely governed by the difference in the ionic radii of the substituting and original anions. The [BH₄]⁻ anion has an effective ionic radius of 2.03 Å. researchgate.net

When a larger anion like iodide (I⁻) is substituted into the LiBH₄ lattice, it leads to an expansion of the unit cell. nih.gov This expansion increases the distance between neighboring Li⁺ ions and the complex anions, which is thought to weaken the Coulombic interactions and facilitate Li-ion movement. nih.gov For a 0.8LiBH₄-0.2LiI solid solution, the resulting hexagonal close-packed (hcp) unit cell has lattice parameters of a = 4.44 Å and c = 7.19 Å. nih.gov Research has shown a linear relationship between the unit cell volume and the iodide content in Li(BH₄)₁₋ₓIₓ solid solutions. filinchuk.com

Conversely, substituting [BH₄]⁻ with a smaller anion, such as chloride (Cl⁻), results in a contraction of the unit cell. This reduction in volume is observed as a clear trend with increasing chloride content. mdpi.com For example, in orthorhombic solid solutions, the unit cell volume decreases by about 10% for the highest chlorine content (x = 0.75), and for hexagonal structures, the volume reduction can be up to 13% for x = 0.94. mdpi.com

Substitution with bromide (Br⁻), which has an ionic radius intermediate to Cl⁻ and I⁻, also leads to a decrease in the lattice parameters and unit cell volume, following a linear trend with increasing bromide concentration. acs.org This is consistent with the general principle that the unit cell dimensions are directly affected by the size of the constituent ions.

| Substituted System | Composition | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume per formula unit (V/Z) (ų) | Reference |

|---|---|---|---|---|---|---|

| Li(BH₄)₁₋ₓIₓ | x = 0.2 | Hexagonal | 4.44 | 7.19 | - | nih.gov |

| Li(BH₄)₁₋ₓBrₓ | x = 0.55 | Hexagonal | 4.1853 | 6.6915 | - | acs.org |

| o-Li(BH₄)₁₋ₓClₓ | x = 0.75 | Orthorhombic | Volume decrease of ~10% | - | mdpi.com | |

| h-Li(BH₄)₁₋ₓClₓ | x = 0.94 | Hexagonal | Volume decrease of ~13% | - | mdpi.com | |

| o-Li(BH₄)₁₋ₓBrₓ | - | Orthorhombic | - | 53.5 | au.dk | |

| o-LiBH₄ (pure) | - | Orthorhombic | - | 54.3 | au.dk |

Spectroscopic Characterization and Vibrational Dynamics of Lithium Tetrahydroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic environment and dynamics in LiBH₄. By studying specific nuclei like ⁷Li, ¹¹B, and ¹H, NMR provides detailed information on ionic diffusion, structural phase transitions, and chemical bonding. acs.orgcaltech.edu

Solid-state magic-angle spinning (MAS) NMR studies on ⁷Li and ¹¹B are essential for understanding the structure and ionic dynamics in LiBH₄. filinchuk.comacs.org These experiments reveal significant changes associated with the orthorhombic-to-hexagonal phase transition. In the high-temperature hexagonal phase, a dramatic narrowing of the NMR lines for both ⁷Li and ¹¹B is observed, with the full width at half maximum (fwhm) reducing by more than a factor of 10. filinchuk.comacs.org This indicates a substantial increase in atomic motion and a more symmetric local environment for the nuclei. acs.orgcaltech.edu

Variable-temperature (VT) MAS NMR experiments show an increase in the linewidth (and thus a decrease in the T₂ relaxation rate) as the temperature approaches the phase transition from the low-temperature side, signaling an increase in the relaxation rate. filinchuk.comacs.org In the high-temperature phase, ⁷Li NMR spectra, along with spin-echo T₂ and spin-lattice T₁ relaxation measurements, provide clear evidence of very rapid lithium-ion diffusion. acs.orgcaltech.edu The frequency dependence of spin-lattice relaxation rates in the high-temperature phase has been interpreted as unequivocal evidence for a low-dimensional diffusion process, which may be key to understanding the high ionic conductivity of hexagonal LiBH₄. d-nb.info ¹¹B MAS NMR spectra are characterized by a central transition and a series of spinning sidebands attributed to satellite transitions, with the isotropic chemical shift providing information on the local boron environment. nist.gov

Table 3: Selected Solid-State NMR Parameters for LiBH₄

| Nucleus | Phase | Observation | Significance | Reference |

|---|---|---|---|---|

| ⁷Li, ¹¹B | Approaching o- to h- transition | Increase in fwhm | Increase in relaxation rate | filinchuk.comacs.org |

| ⁷Li, ¹¹B | At o- to h- transition | Linewidth reduction >10x | Higher degree of motion in h-phase | filinchuk.comacs.org |

| ⁷Li | High-Temp (h-phase) | Rapidly decreasing T₁ and T₂ | Very rapid Li⁺ ion diffusion | acs.orgcaltech.edu |

| ¹¹B | High-Temp (h-phase) | Line narrowing above 200°C | Rapid diffusion of boron atoms | acs.orgcaltech.edu |

| ¹¹B | Orthorhombic Phase | Central transition at -41.3 ppm | Characterizes local B environment | nist.gov |

Spin-spin coupling, or J-coupling, observed in high-resolution NMR, provides direct evidence of through-bond connectivity between nuclei. In the context of LiBH₄, the observation of ¹H-¹¹B J-coupling in MAS NMR spectra is a definitive indicator of a liquid-like or highly mobile state where dipolar couplings are averaged out. acs.org The generation of fluid-like LiBH₄ molecules on the surface of silica (B1680970) scaffolds at relatively low temperatures (around 95°C) was demonstrated by the appearance of ¹H-¹¹B J-coupling patterns in both ¹H and ¹¹B MAS NMR spectra. acs.org

Theoretical studies suggest that spin-spin coupling constants can serve as a criterion to assess the degree of polymerization in LiBH₄ clusters. rroij.comscholarscentral.com Density functional theory (DFT) calculations have shown that the coupling constant between Li and B changes as monomers form larger polymers like trimers. rroij.com Experimentally, double-resonance solid-state NMR methods, such as ¹H-²⁷Al MAS-J-HMQC, have been used to probe covalent bonding in mechanochemically synthesized aluminum-borohydride complexes. The detection of J-coupling unequivocally demonstrates that Al sites are covalently bonded to the hydrogen atoms of the BH₄ units. iastate.edu For LiBH₄ dissolved in deuterated tetrahydrofuran (B95107), the ¹H-¹¹B spin-spin coupling constant is measured to be around 81.2 Hz. rsc.org

Neutron vibrational spectroscopy, including inelastic neutron scattering (INS) and quasielastic neutron scattering (QENS), is a uniquely powerful technique for studying the dynamics of hydrogen-containing materials like LiBH₄. Due to the large incoherent scattering cross-section of hydrogen, these methods are exceptionally sensitive to its motions. nist.gov However, the large neutron absorption cross-sections of naturally occurring ⁶Li and ¹⁰B isotopes necessitate the use of isotopically-enriched ⁷Li¹¹BH₄ samples for detailed investigations. nist.govresearchgate.net

INS and QENS studies have provided profound insights into the rotational and translational dynamics of the [BH₄]⁻ anion. rsc.orgnih.gov These experiments show a rich dynamic behavior, including the rotational diffusion of the [BH₄]⁻ anions and low-lying lattice modes. rsc.orgnih.govkit.edu The transition from the orthorhombic to the hexagonal phase in LiBH₄ is characterized by a distinct change in the rotational dynamics of the [BH₄]⁻ units. rsc.orgnih.gov QENS investigations have quantified the rotational motions, showing they are thermally activated, with typical dwell times between jumps in the picosecond range at around 200 K. acs.org These motions are dominated by 90° reorientations of the tetrahedral [BH₄]⁻ ions. acs.org Neutron vibrational spectroscopy data collected over a wide energy range are in good agreement with results from Raman spectroscopy, confirming the vibrational modes of the system. nist.govresearchgate.net In some complex lithium borohydride (B1222165) compounds, neutron scattering has revealed exceptionally fast low-temperature reorientational motion, which can be described as rotational tunneling. acs.orgsci-hub.se

Solid-State Magic-Angle Spinning (MAS) NMR of 7Li and 11B

Spectroscopic Insights into Solvation and Coordination Chemistry (e.g., Nd solvation)inl.gov

Spectroscopic techniques are indispensable for elucidating the complex solvation and coordination environments of lithium tetrahydroborate (LiBH₄) in solution. Vibrational spectroscopy, in particular, provides detailed insights into the interactions between the borohydride anion (BH₄⁻), the lithium cation (Li⁺), solvent molecules, and other dissolved species. The coordination of metal ions and the resulting changes in the vibrational modes of the BH₄⁻ anion can be directly observed, offering a window into the local chemical structure.

A significant area of research has been the study of lanthanide solvation in borohydride-based electrolytes, which are of interest for electrodeposition processes. acs.orgosti.gov The dissolution of a neodymium salt, such as Neodymium(III) chloride (NdCl₃), in a LiBH₄ solution with a solvent like tetrahydrofuran (THF) provides a clear example of how spectroscopy can unravel complex coordination phenomena. acs.org

Research into these systems reveals that the coordination environment of the rare earth element is highly dependent on the solvation mechanism, which can shift between metathesis and complexation pathways based on stoichiometry. osti.gov In dilute solutions, a near-complete metathesis of anions occurs, leading to a high coordination number for the borohydride ligand. acs.orgosti.gov Conversely, in concentrated solutions, the dissolution is dominated by a complexation pathway that results in a Li-ion-paired complex with a lower borohydride coordination number. acs.orgosti.gov

Infrared (IR) spectroscopy is particularly effective at probing these interactions. In a pure LiBH₄/THF electrolyte, the B-H stretching modes of the borohydride anion appear as intense, broad bands. acs.org Upon the introduction of NdCl₃, significant changes occur in the IR spectrum. A new, distinct band emerges at a higher frequency, which is attributed to the formation of solvated neodymium-borohydride complexes. acs.org The intensity of this new band grows with increasing Nd concentration. acs.org Concurrently, the intensity of the original band associated with Li-coordinated borohydride decreases, suggesting a substitution of BH₄⁻ anions from the lithium coordination sphere to the neodymium metal ion. acs.org

This spectroscopic evidence points to a mixed coordination environment around the neodymium center, which includes borohydride anions, chloride anions, and solvent molecules. acs.org Raman spectroscopy has been employed to further investigate the borohydride coordination number, especially in cases where IR bands may overlap. acs.org Density Functional Theory (DFT) calculations have complemented these experimental findings, indicating that the observed blue shift in the borohydride vibrational frequency results from a change in electron density in the B-H bond as coordination shifts from lithium to the more electropositive neodymium. osti.gov

The table below summarizes the key vibrational changes observed in the B-H stretching region upon the introduction of neodymium to a this compound solution.

| System | Vibrational Band (cm⁻¹) | Assignment |

|---|---|---|

| LiBH₄ in THF (Nd-free) | ~2220 and ~2325 | Stretching modes of B-H bonds in Li-coordinated BH₄⁻. acs.org |

| LiBH₄/NdCl₃ in THF | ~2420 | Emergence of a new band corresponding to the B-H stretch in Nd-coordinated BH₄⁻ complexes. acs.org |

| LiBH₄/NdCl₃ in THF | Decrease at ~2330 | Diminished intensity suggests displacement of BH₄⁻ from Li coordination to Nd coordination. acs.org |

These spectroscopic studies are crucial for understanding the fundamental coordination chemistry that governs the properties and reactivity of this compound in complex solutions, which is essential for advancing its application in fields like materials science and electrochemistry. osti.gov

Theoretical and Computational Investigations of Lithium Tetrahydroborate

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the structural, electronic, and thermodynamic properties of LiBH₄. aps.orgresearchgate.net These calculations are performed without any empirical parameters, relying only on fundamental physical constants.

DFT calculations have established that lithium tetrahydroborate is a wide-band-gap insulator. aps.orgepj.org The calculated electronic band gap varies depending on the computational method and the crystalline phase being studied. For the orthorhombic phase (space group Pnma), which is stable at ambient conditions, the calculated band gap is approximately 6.81 eV. x-mol.commaterialsproject.org Other calculations have reported values around 5 eV and 6.35 eV. x-mol.comcore.ac.uk Studies using different functionals within DFT have produced a range of values, for instance, 6.35 eV with the Local Density Approximation (LDA), 6.81 eV with the Perdew–Burke–Ernzerhof (PBE) functional, and 7.58 eV with the Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional. x-mol.com

The electronic structure reveals that the bonding within the [BH₄]⁻ complex is primarily covalent, while the interaction between the Li⁺ cation and the [BH₄]⁻ anion is ionic. aps.orgaps.org The valence band is mainly composed of B and H orbitals, while the conduction band is formed by Li orbitals. aps.org As pressure increases, the band gap energy tends to decrease. For example, one study showed a reduction from 7.1 eV in the Pnma phase to 6.1 eV in the high-pressure Cc phase. scientific.net This suggests a move towards more metallic character under high pressure. psu.edu

| Crystalline Phase | DFT Functional | Calculated Band Gap (eV) | Reference |

| Orthorhombic (Pnma) | PBE | 6.81 | materialsproject.org |

| Orthorhombic (Pnma) | LDA | 6.35 | x-mol.com |

| Orthorhombic (Pnma) | PBE | 6.81 | x-mol.com |

| Orthorhombic (Pnma) | HSE06 | 7.58 | x-mol.com |

| Orthorhombic (Pnma) | - | ~5 | core.ac.uk |

| High-Pressure (Cc) | - | 6.1 | scientific.net |

| Orthorhombic | - | 6.225 | aps.org |

| Cubic | - | 6 | epj.org |

The analysis of the total and partial density of states (DOS) provides a deeper understanding of the electronic structure. The DOS for orthorhombic LiBH₄ shows that the occupied states are split into two main regions. aps.org The lower energy states are composed of B s and H s orbitals, while the higher energy states consist of B p and H s orbitals. aps.org There is very little contribution from Li orbitals to the occupied states, confirming that lithium exists as an ion (Li⁺). aps.org

The valence charge density is highly localized around the [BH₄]⁻ complexes, with no significant overlap between them. aps.org This indicates that the interaction between these anionic groups is weak. aps.org The bonding properties are not highly sensitive to the specific arrangement of Li⁺ ions and [BH₄]⁻ complexes, as the total and partial DOS for the high-temperature hexagonal phase are very similar to those of the orthorhombic phase. aps.org

Ab initio molecular dynamics (AIMD) simulations have been crucial in studying the dynamics of phase transitions in LiBH₄. rsc.orgaps.org These simulations allow for the investigation of structural changes at finite temperatures. aps.org AIMD has been used to predict the structure of the high-temperature hexagonal phase of LiBH₄ and to characterize the disorder within this phase. rsc.orgaps.org

Simulations covering a temperature range of 200–535 K have been used to study the reorientational motion of the [BH₄]⁻ units. rsc.org These studies found that the rotational diffusivity of the [BH₄]⁻ anions increases by an order of magnitude at the orthorhombic-to-hexagonal phase transition temperature. rsc.orgresearchgate.net The simulations also revealed that in the high-temperature phase, there is significant disorder in the orientations of the [BH₄]⁻ groups. researchgate.net

Under pressure, LiBH₄ undergoes a series of structural transformations. aps.orgrsc.org AIMD simulations have been employed to predict these pressure-induced phase transitions. aps.org For instance, simulations have predicted transitions from the ambient pressure Pnma phase to other high-pressure structures such as I4₁/acd, NaCl-type, and NiAs-type structures at various pressures. aps.org These theoretical predictions are in good agreement with experimental observations. aps.org

| Transition | Predicted Pressure (GPa) | Reference |

| Pnma → P2₁/c | 1.64 | scientific.net |

| P2₁/c → Cc | 2.83 | scientific.net |

| Pnma → I4₁/acd | 0.9 | aps.org |

| I4₁/acd → NaCl-type | 27 | aps.org |

| NaCl-type → NiAs-type | Higher Pressure | aps.org |

| Pnma → Pnma | < 20 | researchgate.net |

| Pnma → P2₁/c | < 20 | researchgate.net |

| P2₁/c → C2/c | < 20 | researchgate.net |

Total and Partial Density of States Analysis

Thermodynamic Modeling and Phase Diagram Prediction

Thermodynamic modeling is a powerful tool for predicting the equilibrium behavior of materials and is particularly useful for complex systems like multicomponent borohydrides. unito.it

The CALPHAD (Calculation of Phase Diagrams) method is a computational approach used to assess thermodynamic data and calculate phase diagrams for multi-component systems. rsc.orgmdpi.com This methodology has been successfully applied to various borohydride (B1222165) systems, including those containing LiBH₄. rsc.orgacs.org

By combining experimental data from techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) with theoretical results from ab initio calculations, the CALPHAD approach can be used to develop thermodynamic databases. acs.orgenergy.govrsc.org These databases contain Gibbs energy functions for the various phases of the system, which can then be used to calculate phase diagrams over a wide range of temperatures and compositions. unito.itrsc.org This has been demonstrated for systems such as LiBH₄-LiBr, LiBH₄-LiCl, LiBH₄-LiI, and the ternary LiBH₄-NaBH₄-KBH₄ system. rsc.orgmdpi.comacs.orgrsc.org

The enthalpy of mixing (ΔH_mix) is a key thermodynamic quantity that describes the energy change upon forming a solution from its constituent components. For solid solutions of LiBH₄ with other compounds, such as lithium halides, the enthalpy of mixing can be determined both experimentally and computationally. acs.orgrsc.orgresearchgate.net

For example, in the LiBH₄-LiBr system, the experimental enthalpy of mixing for the formation of the hexagonal solid solution h-Li(BH₄)₀.₆(Br)₀.₄ was found to be -1.0 ± 0.2 kJ/mol. acs.org In the LiBH₄-LiI system, the enthalpy of mixing for a hexagonal solid solution with 50% molar fraction of LiI was determined to be -1.81 ± 0.4 kJ/mol. rsc.org These values indicate an exothermic mixing process, suggesting the formation of a stable solid solution.

Ab initio calculations are used to determine the lattice stabilities of the pure components in different crystal structures (e.g., orthorhombic, hexagonal, cubic). mdpi.comau.dkrsc.org This involves calculating the enthalpy difference between the stable and metastable structures of the pure compounds. rsc.org These calculated lattice stabilities, along with the enthalpy of mixing data, are critical inputs for the CALPHAD modeling to accurately predict the phase diagram. mdpi.comacs.orgrsc.org

| System | Composition | Enthalpy of Mixing (kJ/mol) | Reference |

| LiBH₄-LiBr | h-Li(BH₄)₀.₆(Br)₀.₄ | -1.0 ± 0.2 | acs.org |

| LiBH₄-LiI | 50% molar fraction LiI | -1.81 ± 0.4 | rsc.org |

CALPHAD Methodologies for Multi-Component Borohydride Systems

Surface Energetics and Defect Chemistry Studies (e.g., H vacancy formation)

First-principles calculations, particularly those based on density functional theory (DFT), have provided significant insights into the defect chemistry and surface energetics of this compound (LiBH₄). These studies are crucial for understanding the material's properties related to hydrogen storage and ionic conductivity.

Research has shown that native point defects play a fundamental role in the behavior of LiBH₄. The formation of hydrogen vacancies (Hᵥ) is a key aspect of this. Computational studies indicate that creating an isolated hydrogen vacancy or introducing metal dopants into the LiBH₄ lattice is energetically difficult, suggesting their concentrations are generally low. ysxbcn.com However, the presence of one type of defect can facilitate the formation of another. ysxbcn.com For instance, the formation of a metal dopant-hydrogen vacancy complex (M+Hᵥ) is more favorable than the formation of individual defects. ysxbcn.com

The electronic structure analysis reveals that these defects significantly influence the material's dehydrogenation kinetics. The introduction of a hydrogen vacancy can lead to the release of a trace amount of borane (B79455) (BH₃) during decomposition. ysxbcn.com Furthermore, metal dopants weaken the B-H bonds, which lowers the temperature required for dehydrogenation. ysxbcn.com

The formation energies of various intrinsic defects have been calculated to understand their relative abundance and role. Lithium-related defects, such as lithium vacancies (V⁻_Li) and lithium interstitials (Li⁺_i), have low formation energies and are highly mobile. arxiv.org These defects are instrumental in maintaining local charge neutrality during the migration of other charged defects and aid in the formation of Lithium Hydride (LiH). arxiv.org The decomposition mechanism is thought to involve the release of borane (BH₃) at the surface, which leaves behind a negatively charged hydrogen interstitial (H⁻_i). The diffusion of this interstitial is considered a rate-limiting step in the kinetics of decomposition. arxiv.org

Surface conditions also play a critical role. It has been observed that an oxidized surface of LiBH₄ can lead to the formation of a vacancy-rich interfacial layer. ewadirect.com This alteration results in a significant enhancement of ionic conductivity, by as much as two orders of magnitude. ewadirect.com The rearrangement of atoms on the surface due to oxidation and the subsequent generation of vacancies from cation polarization are key to this increased conductivity. ewadirect.com

Table 1: Calculated Defect Formation Energies in Orthorhombic LiBH₄ Note: Formation energies can vary based on the computational method and the chemical potentials assumed.

| Defect Type | Formation Energy (eV) | Key Findings | Reference |

| Hydrogen Vacancy (Hᵥ) | High formation energy | Difficult to form; concentration is low. | ysxbcn.com |

| Lithium Vacancy (V⁻_Li) | Low formation energy | Highly mobile; maintains charge neutrality. | arxiv.org |

| Lithium Interstitial (Li⁺_i) | Low formation energy | Highly mobile; assists in LiH formation. | arxiv.org |

| Hydrogen Interstitial (H⁻_i) | Lower formation energy than Hᵥ | Acts as nucleation site for LiH; diffusion is rate-limiting. | arxiv.org |

| Metal Dopant-Vacancy Complex | Lower formation energy than individual defects | The presence of one defect type helps the formation of another. | ysxbcn.com |

Computational Analysis of this compound Clusters and Polymerization

Computational studies have been employed to investigate the aggregation of borane units into clusters and oligomers, starting from this compound precursors. These analyses provide thermodynamic insights into the stability and reactivity of various boron-hydrogen species that can form during the decomposition or chemical transformation of LiBH₄.

DFT calculations have been used to assess the thermodynamic hydricity of small borane clusters. mdpi.com By modeling the consecutive addition of borane (BH₃) to simpler lithium borohydrides, homologous series of larger clusters can be constructed and their stability evaluated. mdpi.com For example, a series denoted as Li[BₙH₃ₙ₋₁] is formed by the sequential addition of BH₃ to Lithium dihydridoborate (LiBH₂). mdpi.com

The stability of these clusters is a key determinant of the pathways involved in the thermal decomposition of metal borohydrides. mdpi.com Computational analysis shows that within a given homologous series, certain borane clusters exhibit greater stability. These stable species, such as [B₃H₈]⁻ and B₄H₁₀, are often observed experimentally during the decomposition process. mdpi.com The calculations of Gibbs free energy (∆G°) for these clusters help to predict their prevalence. For instance, in the Li[BₙH₃ₙ₋₁] series, the octahydrotriborate anion ([B₃H₈]⁻) is found to be the most stable structure. mdpi.com

Furthermore, theoretical calculations predict the possibility of forming large, polyhedral closo-borane clusters, such as [B₁₂H₁₂]²⁻, and even larger structures. mdpi.com The thermodynamic stability of these polyhedral closo-boranes generally increases with the number of boron atoms in the cluster, as more energy is stored within the numerous B-H bonds. mdpi.com

Table 2: Calculated Hydride Donor Ability (HDA) for Selected Lithium Borane Clusters Hydride Donor Ability (HDA) is a measure of the thermodynamic ease of donating a hydride ion (H⁻). A lower HDA value indicates a better hydride donor. Values are calculated in acetonitrile (B52724) (MeCN) as the solvent.

| Compound/Cluster | Calculated HDA (kcal/mol in MeCN) | Key Findings | Reference |

| Lithium dihydridoborate (LiBH₂) | 64.4 | Starting point for the Li[BₙH₃ₙ₋₁] series. | mdpi.com |

| Lithium octahydrotriborate (Li[B₃H₈]) | Not specified, but most stable in its series | The anion is used as a ligand in transition metal complexes. | mdpi.com |

| Lithium undecahydridotetraborate (Li[B₄H₁₁]) | 44.5 | HDA decreases with cluster size in this series. | mdpi.com |

| Lithium tetradecahydridopentaborate (Li[B₅H₁₄]) | 45.1 | HDA value is similar to the B₄ cluster. | mdpi.com |

Reactivity and Reaction Pathways of Lithium Tetrahydroborate in Chemical Transformations

Mechanistic Studies of Reductions in Organic Synthesis

Lithium tetrahydroborate (LiBH₄), also known as lithium borohydride (B1222165), is a versatile reducing agent in organic synthesis. Its reactivity is intermediate between the milder sodium borohydride (NaBH₄) and the more powerful lithium aluminium hydride (LiAlH₄). This section explores the mechanistic details of its reaction pathways in the reduction of various functional groups.

Reduction of Carbonyl Compounds (Esters, Carboxylic Acids, Amides, Lactones)

The reduction of carbonyl compounds by this compound is a cornerstone of its synthetic utility. The mechanism is significantly influenced by the nature of the carbonyl substrate and the Lewis acidic character of the lithium cation.

A key feature of reductions with LiBH₄ is the coordination of the lithium cation to the carbonyl oxygen. harvard.edudalalinstitute.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride (H⁻) from the borohydride anion ([BH₄]⁻). harvard.edudalalinstitute.com The reactivity of LiBH₄ is solvent-dependent, with the general trend being ether > tetrahydrofuran (B95107) (THF) > 2-propanol, which is attributed to the availability of the lithium cation for coordination. harvard.edu

Esters and Lactones: this compound is particularly effective for the selective reduction of esters and lactones to their corresponding primary alcohols or diols, respectively. harvard.edu The mechanism for ester reduction involves an initial nucleophilic attack by the hydride on the carbonyl carbon to form a tetrahedral intermediate. dalalinstitute.com This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to an alkoxide, which is then protonated during workup to yield the primary alcohol. organicchemistrytutor.com In the case of lactones, which are cyclic esters, the mechanism is analogous, but the expulsion of the leaving group results in the opening of the ring to form a diol. organicchemistrytutor.com

Carboxylic Acids: The reduction of carboxylic acids with LiBH₄ is less straightforward than with esters. The initial reaction between the carboxylic acid and LiBH₄ is an acid-base reaction, where the acidic proton of the carboxylic acid is removed to form a lithium carboxylate salt and hydrogen gas. libretexts.orgsavemyexams.com This deprotonation makes the carbonyl group less electrophilic. chemistrysteps.com Consequently, reducing carboxylic acids with borohydrides requires a more potent reagent. While NaBH₄ is generally ineffective, the stronger Lewis acidity of the Li⁺ cation in LiBH₄ allows for the reduction to proceed, albeit often requiring harsher conditions than for esters. savemyexams.comchemistrysteps.com The mechanism, after the initial deprotonation, is thought to proceed through coordination of the lithium cation and subsequent hydride attack. chemistrysteps.com

Amides: this compound can reduce primary amides to amines. wikipedia.org Unlike the reduction of esters, the carbonyl oxygen is ultimately removed and replaced by two hydrogen atoms. The mechanism for amide reduction with metal hydrides like LiAlH₄ involves initial hydride attack on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the oxygen atom, facilitated by the aluminum, to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org While less reactive than LiAlH₄, LiBH₄ can effect this transformation, a reaction not typically achieved with NaBH₄. wikipedia.orgmasterorganicchemistry.com Tertiary amides are generally not reduced by LiBH₄. wikipedia.org

Table 1: Mechanistic Overview of Carbonyl Reductions with LiBH₄

| Carbonyl Compound | Key Mechanistic Steps | Final Product |

| Ester | 1. Li⁺ coordination to C=O. 2. Hydride attack to form tetrahedral intermediate. 3. Elimination of alkoxide to form aldehyde. 4. Rapid reduction of aldehyde. | Primary Alcohol |

| Lactone | 1. Li⁺ coordination to C=O. 2. Hydride attack to form tetrahedral intermediate. 3. Ring-opening elimination to form hydroxy aldehyde. 4. Rapid reduction of aldehyde. | Diol |

| Carboxylic Acid | 1. Deprotonation to form lithium carboxylate. 2. Li⁺ coordination and subsequent hydride attack. 3. Further reduction of intermediate. | Primary Alcohol |

| Primary Amide | 1. Hydride attack on carbonyl. 2. Elimination of oxygen (as a metal oxide complex). 3. Reduction of iminium intermediate. | Primary Amine |

Reduction of Nitriles and Epoxides

This compound is also capable of reducing other functional groups such as nitriles and epoxides, expanding its synthetic applications.